molecular formula C10H12BrNO3 B13674428 Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate

Cat. No.: B13674428
M. Wt: 274.11 g/mol
InChI Key: ZCSIDPMUWZHHLQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate is a chemical compound that features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Ethyl 3-(3-Bromo-4-pyridyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-pyridyl)-3-hydroxypropanoate.

    Substitution: Ethyl 3-(3-Methoxy-4-pyridyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can be compared with other brominated pyridine derivatives:

    Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate: Similar structure but different bromine position, leading to different reactivity and biological activity.

    Ethyl 3-(3-Bromo-5-pyridyl)-3-hydroxypropanoate: Another isomer with distinct chemical properties.

    Ethyl 3-(3-Chloro-4-pyridyl)-3-hydroxypropanoate: Chlorine instead of bromine, resulting in different chemical behavior and applications.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 3-(3-bromopyridin-4-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)7-3-4-12-6-8(7)11/h3-4,6,9,13H,2,5H2,1H3

InChI Key

ZCSIDPMUWZHHLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=NC=C1)Br)O

Origin of Product

United States

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